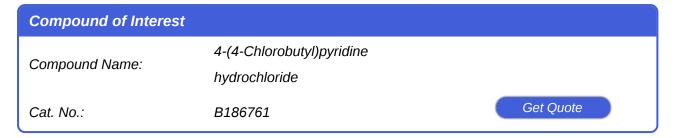


Spectroscopic Profile of 4-(4-Chlorobutyl)pyridine Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, **4-(4-Chlorobutyl)pyridine hydrochloride**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a robust reference for the identification, characterization, and quality control of **4-(4-Chlorobutyl)pyridine hydrochloride** in research and development settings.

Chemical Structure and Properties

IUPAC Name: 4-(4-chlorobutyl)pyridine;hydrochloride[1]

CAS Number: 149463-65-0[1]

Molecular Formula: C9H13Cl2N[1]

• Molecular Weight: 206.11 g/mol [1]

Spectroscopic Data Summary



The following tables summarize the predicted and expected spectroscopic data for **4-(4-Chlorobutyl)pyridine hydrochloride**. These values are derived from the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet	2H	H-2, H-6 (Pyridine ring)
~7.5	Doublet	2H	H-3, H-5 (Pyridine ring)
~3.6	Triplet	2H	-CH ₂ -Cl
~2.8	Triplet	2H	Pyridine-CH ₂ -
~1.8-2.0	Multiplet	4H	-CH2-CH2-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (δ) ppm	Assignment
~150	C-4 (Pyridine ring)
~148	C-2, C-6 (Pyridine ring)
~125	C-3, C-5 (Pyridine ring)
~45	-CH ₂ -Cl
~35	Pyridine-CH ₂ -
~32	-CH ₂ -
~28	-CH ₂ -



Note: The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons and carbons due to the increased positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Frequency (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium-Strong	Aliphatic C-H stretch
~2500	Broad	N-H stretch (from hydrochloride)
1640-1500	Medium-Strong	C=C and C=N stretching vibrations (Pyridine ring)
1470-1450	Medium	CH₂ bending
850-800	Strong	C-H out-of-plane bending (p- disubstituted ring)
750-650	Strong	C-Cl stretch

Note: The IR spectrum of pyridine hydrochloride and its derivatives is characterized by specific bands corresponding to the pyridinium ion.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)



m/z	Interpretation	
169/171	[M-HCl]+, molecular ion of the free base, showing isotopic pattern for one chlorine atom.	
93	[C₅H₄N-CH₂]+, Tropylium-like ion from cleavage of the butyl chain.	
78	[C₅H₄N] ⁺ , Pyridine ring fragment.	

Note: In mass spectrometry, the hydrochloride salt will likely dissociate, and the resulting spectrum will correspond to the free base, 4-(4-chlorobutyl)pyridine. The fragmentation of the molecular ion is a key indicator of the compound's structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **4-(4-Chlorobutyl)pyridine hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide D₂O, or Methanol-d₄). A small amount of a reference standard (e.g., TMS or a residual solvent peak) is used for calibration.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:



- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Spectral Width: 0-180 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
 - The sample is placed in the beam path, and the sample spectrum is acquired.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



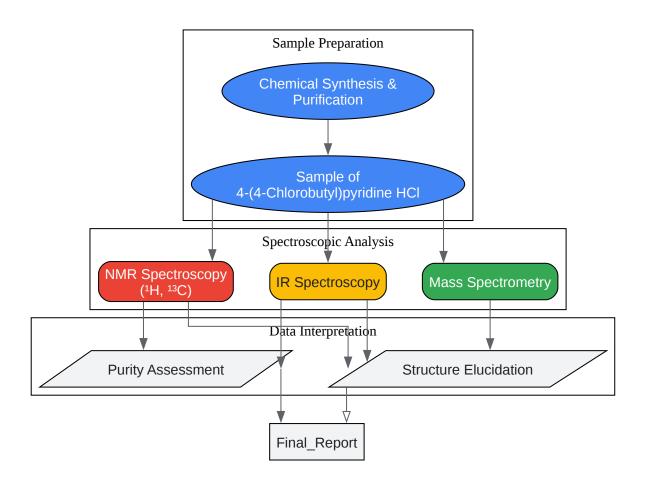
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a
 gas chromatograph (GC-MS) or a direct insertion probe.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- GC-MS Method (if applicable):
 - Injection Volume: 1 μL.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
- Mass Spectrometer Parameters (EI):
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: 50-500 amu.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions. The isotopic distribution for chlorine-containing fragments is a key diagnostic feature.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(4-Chlorobutyl)pyridine hydrochloride**.





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Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **4-(4-Chlorobutyl)pyridine hydrochloride**. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the expected values presented herein.



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References

- 1. 4-(4-Chlorobutyl)pyridine hydrochloride | C9H13Cl2N | CID 19766757 PubChem [pubchem.ncbi.nlm.nih.gov]
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